Chemical Structure and Properties of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile: A Technical Guide
Chemical Structure and Properties of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile: A Technical Guide
Executive Summary & Core Identity
2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile is a highly versatile, fluorinated biphenyl compound that serves as a critical building block in both advanced materials science and pharmaceutical drug development. Characterized by a biphenyl core substituted with an electron-withdrawing cyano group and a sterically influential fluorine atom, this molecule exhibits unique physicochemical properties. It is widely utilized in the synthesis of reactive mesogens for electro-optical devices[1] and acts as a privileged scaffold for small-molecule inhibitors targeting the complement alternative pathway[2].
Structural Chemistry & Molecular Dynamics
The molecular architecture of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile is defined by the interplay between steric hindrance and electronic conjugation:
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Dihedral Angle Modulation: The single C-C bond connecting the two aromatic rings allows for rotational freedom. However, the fluorine atom at the 2'-position introduces significant steric repulsion against the ortho-hydrogens of the adjacent phenyl ring. This forces the molecule into a non-planar conformation, which minimizes steric clash but slightly attenuates the extended
-conjugation across the biphenyl axis. -
Electronic Profile: The 4-carbonitrile (-CN) group is a potent electron-withdrawing group (EWG) via both inductive and resonance effects, creating a strong longitudinal dipole moment. The 2'-fluoro group is inductively withdrawing but capable of weak resonance donation. In medicinal chemistry, this specific halogenation pattern is strategically used to block cytochrome P450-mediated metabolic oxidation while tuning the molecule's lipophilicity.
Physicochemical Properties
Quantitative data regarding the compound's physical and chemical profile is summarized below to aid in formulation and reaction planning.
| Property | Value |
| IUPAC Name | 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile |
| CAS Number | 204699-72-9[3] |
| Molecular Formula | C13H8FN[3] |
| Molecular Weight | 197.21 g/mol |
| Topological Polar Surface Area (TPSA) | 23.79 Ų (Attributed to the -CN group) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Nitrogen, Fluorine) |
| Rotatable Bonds | 1 (Biphenyl linkage) |
Experimental Workflows & Synthesis Protocols
Standard Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The industry standard for synthesizing 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile relies on the Suzuki-Miyaura cross-coupling reaction. This protocol is designed as a self-validating system to ensure high yield and purity.
Reagents:
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4-Bromobenzonitrile (1.0 eq)
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2-Fluorophenylboronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
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Potassium carbonate (K2CO3) (2.0 eq)
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Solvent: Toluene / Ethanol / Water (2:1:1 v/v/v)
Step-by-Step Methodology:
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Preparation & Degassing: Dissolve 4-bromobenzonitrile and 2-fluorophenylboronic acid in the solvent mixture within a round-bottom flask. Causality: The mixture must be sparged with Argon for 15 minutes. Ambient oxygen will rapidly oxidize the active Pd(0) catalyst into an inactive Pd(II) species, permanently halting the catalytic cycle.
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Base Addition: Introduce the aqueous K2CO3. Causality: The base does not merely neutralize the reaction; it coordinates with the boronic acid to form a highly nucleophilic, electron-rich boronate complex. This intermediate is an absolute prerequisite for the transmetalation step to proceed efficiently.
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Catalyst Introduction: Add Pd(PPh3)4 under a positive stream of Argon.
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Thermal Activation: Heat the biphasic mixture to 90°C under reflux for 8-12 hours.
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Self-Validation (Reaction Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) mobile phase. The protocol is validated as complete only when the UV-active spot corresponding to 4-bromobenzonitrile is completely consumed (<1% remaining).
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Workup: Cool to room temperature, extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography.
Catalytic cycle of Suzuki-Miyaura cross-coupling for 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile.
Advanced Transition-Metal-Free Radical Anion Arylation
Recent advancements have introduced transition-metal-free approaches for the synthesis of fluorinated cyanobisarenes. The phenylation of fluorobenzonitriles can be achieved using the sodium salt of a benzonitrile radical anion in liquid ammonia[4].
Mechanistic Insight: In this environment, the radical anion acts as an ipso-C-nucleophile[4]. The interaction between the cyanoarene radical anion and the fluorinated substrate triggers an aromatic nucleophilic substitution with the consequent loss of the cyano group on the reagent[4]. This highly regioselective pathway yields 2- and 4-cyanobiphenyls in 40–90% yields without the need for expensive palladium catalysts[4].
Applications in Advanced Materials and Pharmaceuticals
Reactive Mesogens in Electro-Optical Devices
In materials science, fluorinated biphenyl and terphenyl scaffolds are critical components of reactive mesogens (RMs)[1]. These RMs are polymerized in-situ to manufacture optical retardation and compensation films for modern liquid crystal displays (LCDs)[1].
Achieving the high birefringence required for these displays typically involves incorporating highly conjugated systems (such as tolane groups), which are unfortunately highly reactive and prone to yellowing under UV light exposure[1]. The strategic incorporation of a fluorine atom at the 2'-position of the biphenyl core resolves this issue. It maintains the necessary birefringence and physical polymerizability while providing exceptional resistance against UV-induced yellowing and degradation[1].
Complement Alternative Pathway Inhibition in AMD
Biphenyl-4-carbonitriles serve as privileged scaffolds in medicinal chemistry. A highly relevant application is the development of small-molecule inhibitors targeting the complement alternative pathway for the treatment of Age-Related Macular Degeneration (AMD)[2].
The alternative pathway is a magnesium-dependent cascade where Factor D acts as the critical, rate-limiting enzyme[2]. By utilizing the 2'-fluoro-[1,1'-biphenyl]-4-carbonitrile core, researchers can design molecules that competitively or allosterically inhibit Factor D[2]. This inhibition prevents the cleavage of Factor B, thereby halting the formation of the C3-convertase (C3bBb) and stopping the amplification of the complement cascade that leads to retinal cell death[2].
Inhibition of the Complement Alternative Pathway (Factor D) by biphenyl derivatives.
References
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[3] 2'-Fluoro-1,1'-biphenyl-4-carbonitrile - CAS:204699-72-9, Manalab. URL:
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2'-Fluoro-biphenyl-4-carbonitrile, Sigma-Aldrich. URL:
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[4] Radical Anions of Aromatic Carbonitriles as Reagents for Arylation of Fluorinated Benzonitriles, The Journal of Organic Chemistry - ACS Publications. URL:
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[1] Reactive mesogens - EP2935512B1, Google Patents. URL:
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[2] Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration (AMD), Googleapis.com. URL:
Sources
- 1. EP2935512B1 - Reactive mesogens - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2'-Fluoro-1,1'-biphenyl-4-carbonitrile - CAS:204699-72-9 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 4. pubs.acs.org [pubs.acs.org]
